Potassium;2-hydroxypropane-1,2,3-tricarboxylate
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Overview
Description
Monopotassium citrate, also known as potassium dihydrogen citrate, is a potassium salt of citric acid. It is commonly used as a buffering agent, sequestrant, and yeast food in various applications. The compound has the chemical formula C6H7KO7 and a molecular weight of 230.21 g/mol . It is a white, odorless, crystalline powder that is freely soluble in water and very slightly soluble in ethanol .
Preparation Methods
Monopotassium citrate can be synthesized through the neutralization of citric acid with potassium hydroxide, potassium carbonate, or potassium bicarbonate . The reaction typically involves dissolving citric acid in water and gradually adding the potassium compound while maintaining the pH within a specific range. The solution is then filtered, and the solvent is evaporated to obtain the crystalline product . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Monopotassium citrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Substitution: The compound can undergo substitution reactions where the potassium ion is replaced by other cations.
Complexation: It can form complexes with metal ions, which is useful in various industrial applications.
Common reagents used in these reactions include strong acids and bases, metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Monopotassium citrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of monopotassium citrate involves its metabolism to produce an alkaline load. This increases urinary pH and citrate levels, which helps in preventing the formation of kidney stones by reducing the crystallization of stone-forming salts . The compound modifies the renal handling of citrate, increasing its excretion without significantly altering serum citrate levels .
Comparison with Similar Compounds
Monopotassium citrate is often compared with other potassium salts of citric acid, such as dipotassium citrate and tripotassium citrate. While all these compounds serve similar functions, monopotassium citrate is unique due to its specific pH range and solubility properties . Other similar compounds include:
Dipotassium citrate: Used as a buffering agent and potassium supplement.
Tripotassium citrate: Commonly used in food and pharmaceutical applications for its higher potassium content.
Monopotassium citrate stands out for its specific applications in maintaining pH stability and its effectiveness in medical treatments.
Properties
Molecular Formula |
C6H5KO7-2 |
---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
potassium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-3 |
InChI Key |
WKZJASQVARUVAW-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+] |
Origin of Product |
United States |
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